molecular formula C15H9Cl2NO2S B2715731 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone CAS No. 338417-18-8

2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone

Cat. No. B2715731
CAS RN: 338417-18-8
M. Wt: 338.2
InChI Key: JLIMNALMBHXXOH-UHFFFAOYSA-N
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Description

“2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone” is a chemical compound . It is a derivative of benzoxazole, which is a heterocyclic compound with a benzene-fused oxazole ring structure .


Synthesis Analysis

The synthesis of benzoxazole derivatives often starts from 4-chlorobenzoic acid . The process involves several steps including esterification, hydrazination, salt formation, and cyclization . The specific synthesis process for “2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone” is not explicitly mentioned in the available resources.

Scientific Research Applications

Synthesis and Anti-Inflammatory Activity

A significant application of derivatives similar to 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone is in the synthesis of compounds with potential anti-inflammatory properties. For instance, derivatives have been synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced paw edema test on Wistar albino rats. Some compounds demonstrated remarkable activity, indicating potential for developing anti-inflammatory drugs with reduced gastric irritation risks (Karande & Rathi, 2017).

Antituberculosis and Cytotoxicity Studies

Another research avenue explores the synthesis of 3-heteroarylthioquinoline derivatives, showcasing in vitro activity against Mycobacterium tuberculosis. Among these compounds, certain derivatives were found to be the most active against MTB, showing promise for tuberculosis treatment without displaying toxic effects against mouse fibroblast cell lines (Chitra et al., 2011).

Proton Exchange Membranes in Fuel Cells

Research into poly(2,5-benzophenone) derivatives synthesized through nickel-catalyzed coupling polymerization has applications in creating proton exchange membranes for fuel cells. These membranes exhibit high proton conductivity and temperature stability, crucial for efficient fuel cell operation (Ghassemi & McGrath, 2004).

Anticancer Agents

Efforts to synthesize novel 4-chloro-1,3-benzoxazole derivatives have yielded compounds with significant anticancer potential. These compounds have been subjected to biological potency evaluations, including antimicrobial, antifungal, antioxidant, and anticancer activities. Notably, certain derivatives demonstrated high cell viability and considerable antimicrobial and antioxidant activity, underlining their potential as anticancer agents (Fathima et al., 2022).

properties

IUPAC Name

2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2S/c16-10-3-1-9(2-4-10)13(19)8-21-15-18-12-7-11(17)5-6-14(12)20-15/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIMNALMBHXXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC3=C(O2)C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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